2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(3-methoxyphenyl)ethanone
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Overview
Description
2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(3-METHOXYPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(3-METHOXYPHENYL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through a cyclization reaction. This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Hydroxypropyl Group: The next step involves the introduction of the hydroxypropyl group. This can be done by reacting the benzodiazole intermediate with 3-chloropropanol in the presence of a base such as potassium carbonate.
Attachment of the Methoxyphenyl Group: The final step involves the attachment of the methoxyphenyl group. This can be achieved by reacting the intermediate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the benzodiazole core, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The compound can undergo substitution reactions, especially at the methoxyphenyl group, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound can be used as a probe to study the interactions of benzodiazole derivatives with biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool in biochemical research.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Benzodiazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar therapeutic effects.
Industry
In industry, the compound can be used in the development of new materials. Its unique chemical properties make it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(3-METHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. It can also interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(4-METHOXYPHENYL)ETHAN-1-ONE
- **2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(2-METHOXYPHENYL)ETHAN-1-ONE
Uniqueness
The uniqueness of 2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}-1-(3-METHOXYPHENYL)ETHAN-1-ONE lies in its specific substitution pattern. The position of the methoxy group on the phenyl ring can significantly influence the compound’s chemical and biological properties. This particular substitution pattern may confer unique binding affinities and selectivities, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H21N3O3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C19H21N3O3/c1-25-15-7-4-6-14(12-15)18(24)13-22-17-9-3-2-8-16(17)21-19(22)20-10-5-11-23/h2-4,6-9,12,23H,5,10-11,13H2,1H3,(H,20,21) |
InChI Key |
GWFMSEYHCOCBEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CN2C3=CC=CC=C3N=C2NCCCO |
Origin of Product |
United States |
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